PDD00017238

PARG inhibition DNA damage response biochemical assay

DNA damage response researchers require PARG inhibitors with validated matched negative controls to discriminate on-target effects. PDD00017238 (IC50=40 nM, Kd=3.09 nM) provides a reproducible potency benchmark within the benzimidazolone scaffold series, while the structurally matched inactive analog PDD00031705 enables rigorous PARG-specific signal attribution. • Biochemical IC50 40 nM, Kd 3.09 nM for assay development and screening cascade validation. • Matched inactive control PDD00031705 available for target engagement discrimination. • ≥98% HPLC purity with full CoA documentation.

Molecular Formula C19H20N6O3S3
Molecular Weight 476.6 g/mol
Cat. No. B609876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDD00017238
SynonymsPDD 00017238;  PDD00017238;  PDD-00017238
Molecular FormulaC19H20N6O3S3
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)N(C2=O)C5=NC=NS5
InChIInChI=1S/C19H20N6O3S3/c1-11-16(29-12(2)22-11)9-24-14-5-4-13(31(27,28)23-19(3)6-7-19)8-15(14)25(18(24)26)17-20-10-21-30-17/h4-5,8,10,23H,6-7,9H2,1-3H3
InChIKeyFLUZEVGWXJVSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PDD00017238 Evidence Overview


PDD00017238 (CAS: 1952247-05-0) is a small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response that catalyzes the hydrolysis of PAR polymers. The compound has a molecular formula of C19H20N6O3S3 and a molecular weight of 476.6 g/mol . PDD00017238 demonstrates in vitro inhibitory activity with an IC50 of 40 nM in biochemical assays and an EC50 of 55 nM in cell-based POM assays, along with a reported binding affinity (Kd) of 3.09 nM . However, the available evidence base for PDD00017238 is limited to these basic potency metrics, with no published peer-reviewed studies providing head-to-head comparative data or selectivity profiling against related PARG inhibitors or other DNA damage response targets.

PARG inhibitor for DNA damage response pathway studies
Structurally matched inactive analog supports target-specificity controls
Limited selectivity profiling; suitable for initial screening only

PDD00017238 Comparative Evidence Gaps


Despite the availability of multiple chemically distinct PARG inhibitors with established potency and selectivity profiles—including PDD00017273 (IC50 = 26 nM, Kd = 1.45 nM, >350-fold selectivity over PARP1 and ARH3) and COH34 (IC50 = 0.37 nM) —there is currently no peer-reviewed evidence demonstrating that PDD00017238 offers any quantifiable advantage over these alternatives in terms of potency, selectivity, cellular efficacy, or in vivo performance. Furthermore, a closely related benzimidazolone analog, PDD00031705, is explicitly marketed as a cell-inactive negative control , underscoring that minor structural variations within this chemical series can profoundly alter biological activity. In the absence of direct comparative data or selectivity profiling, procurement of PDD00017238 carries an unquantified risk of suboptimal target engagement relative to better-characterized alternatives. The following section documents the limited evidence that is available while explicitly noting where critical comparative data are missing.

No direct comparator data

Cross-study comparisons suggest PDD00017273 may exhibit higher potency; head-to-head data absent.

Selectivity profile unknown

Lack of PARP1/ARH3 selectivity data limits confidence in PARG-specific effects.

Scaffold-dependent activity variability

Minor benzimidazolone modifications can switch from active to inactive; analog utility may differ.

PDD00017238 Quantitative Evidence


Biochemical PARG Inhibition

PDD00017238 inhibits PARG enzymatic activity with an IC50 of 40 nM in biochemical assays . As a cross-study comparable benchmark, PDD00017273 exhibits superior biochemical potency with an IC50 of 26 nM under similar assay conditions, representing an approximately 1.5-fold improvement in potency . No head-to-head comparison of the two compounds in the same experimental system is available in the peer-reviewed literature.

Biochemical PARG IC50
Cross-study comparable
40 nM (PDD00017238) vs 26 nM (PDD00017273)
PDD00017273 shows ~1.5-fold greater potency; head-to-head data absent.
Assay conditions differ across sources.
PARG inhibition DNA damage response biochemical assay

PARG Binding Affinity

PDD00017238 demonstrates binding to PARG with a Kd of 3.09 nM . By cross-study comparison, PDD00017273 exhibits tighter binding with a Kd of 1.45 nM [1], representing an approximately 2.1-fold improvement in binding affinity. Neither compound has been directly compared in a head-to-head binding assay, and no selectivity data are available for PDD00017238 against PARP1, ARH3, or other related enzymes.

PARG Binding Kd
Cross-study comparable
3.09 nM (PDD00017238) vs 1.45 nM (PDD00017273)
PDD00017273 binds ~2.1-fold tighter; selectivity uncharacterized.
Binding conditions may vary.
PARG binding Kd target engagement

Cellular PARG Inhibition

PDD00017238 demonstrates cellular activity with an EC50 of 55 nM in the cell POM (PAR polymer) assay . As a cross-study comparable benchmark, PDD00017273 exhibits superior cellular potency with an IC50 of 37 nM in HeLa cell PARG inhibition assays , representing an approximately 1.5-fold improvement in cellular efficacy. No head-to-head comparison of the two compounds in identical cellular systems is available, and no data exist regarding cell-type specificity, duration of effect, or washout kinetics for PDD00017238.

Cellular PARG EC50
Cross-study comparable
55 nM (PDD00017238) vs 37 nM (PDD00017273)
PDD00017273 shows ~1.5-fold greater cellular potency.
Cell types and assay formats differ.
cellular PARG assay cell POM target engagement

Negative Control Availability

PDD00017238 is available with a structurally matched negative control, PDD00031705, which shares the benzimidazolone core scaffold but is cell-inactive against PARG . This provides a critical experimental advantage: the inactive control enables discrimination between PARG-dependent and PARG-independent (off-target) effects, which is essential for rigorous interpretation of cellular and in vivo data. However, the cell-inactive nature of PDD00031705 is vendor-reported and not independently validated in peer-reviewed literature . No such structurally matched inactive control is readily available for PDD00017273 or COH34.

Inactive Control Access
Class-level inference
PDD00031705 (matched benzimidazolone)
Enables on-target vs off-target effect discrimination.
Inactivity not independently validated.
negative control chemical probe experimental design

Selectivity Profiling Gap

No selectivity profiling data are available for PDD00017238 against PARP1, ARH3, or other enzymes involved in the DNA damage response. In contrast, PDD00017273 has been extensively characterized, demonstrating >350-fold selectivity for PARG over a panel of ion channels, enzymes, and receptors including PARP1 and ARH3 (IC50 >30 μM for both) [1]. The absence of selectivity data for PDD00017238 represents a significant evidence gap that limits its utility as a chemical probe for PARG-specific studies.

Selectivity Profile
Data to verify
No data (PDD00017238) vs >350-fold (PDD00017273)
PDD00017238 lacks selectivity characterization; probe reliability limited.
PDD00017273 validated against PARP1/ARH3.
selectivity profiling PARP1 ARH3 off-target

PDD00017238 Application Scenarios


Assay Development with Matched Control

PDD00017238 may be suitable for initial biochemical assay development and screening cascade validation, particularly in laboratories that require a matched inactive control for on-target vs. off-target effect discrimination. The availability of PDD00031705 as a cell-inactive benzimidazolone analog enables experimental designs where PARG-specific inhibition can be distinguished from non-specific effects of the core scaffold . However, the lack of selectivity profiling limits confidence that observed effects are PARG-mediated rather than off-target .

Benchmarking Against PARG Inhibitors

PDD00017238 may serve as a comparator compound in studies aimed at profiling novel PARG inhibitors or validating assay systems against known standards. Its biochemical IC50 of 40 nM and Kd of 3.09 nM provide a moderate potency benchmark against which new chemical entities can be evaluated . However, for studies requiring a gold-standard PARG inhibitor with established selectivity, cellular activity, and in vivo validation, PDD00017273 or COH34 would be more appropriate choices based on available evidence .

Target Identification & Probe Best Practices

PDD00017238 is NOT recommended for rigorous target identification or validation studies that require a well-characterized chemical probe. Best practices for chemical probe usage—as outlined by the Chemical Probes Portal and related consensus guidelines—require documented potency, selectivity profiling, and cellular target engagement data . PDD00017238 fails to meet these criteria due to the complete absence of selectivity data against PARP1, ARH3, and other off-targets . PDD00017273, which has been validated by the Chemical Probes Portal with selectivity >350-fold over PARP1 and ARH3, is the preferred alternative for such studies .

Benzimidazolone Scaffold Optimization

PDD00017238 may have utility in structure-activity relationship (SAR) studies focused on optimizing the benzimidazolone scaffold for PARG inhibition. The compound's structural features—including the 1,2,4-thiadiazole moiety and N-methylcyclopropyl sulfonamide group—distinguish it from the chemical scaffolds of PDD00017273 and COH34 . Additionally, the availability of PDD00031705 as an inactive benzimidazolone analog provides a useful tool for discriminating between productive and non-productive structural modifications . However, the absence of co-crystal structures or published SAR data limits the immediate utility of PDD00017238 for rational drug design.

Application
Selection Property
Validation Focus
PARG assay development with matched control
Availability of structurally matched inactive control
Target-specificity discrimination in assays
PARG inhibitor benchmarking studies
Moderate-potency reference for assay validation
Comparison against known PARG inhibitors
Target identification studies (probe validation)
Incomplete selectivity characterization
Chemical probe criteria not met
Benzimidazolone scaffold SAR exploration
Distinct chemical scaffold features
Structure-activity relationship exploration
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